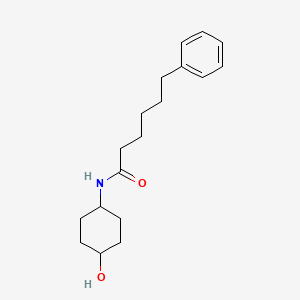

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

Description

Properties

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(4-hydroxycyclohexyl)-6-phenylhexanamide |

InChI |

InChI=1S/C18H27NO2/c20-17-13-11-16(12-14-17)19-18(21)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,20H,2,5-6,9-14H2,(H,19,21) |

InChI Key |

SUKXKLNDBLNTSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)CCCCCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly via Amide Coupling

The primary synthetic route involves coupling 6-phenylhexanoic acid with trans-4-aminocyclohexanol. This method ensures retention of the critical trans stereochemistry at the cyclohexanol moiety.

Procedure :

-

Activation of 6-Phenylhexanoic Acid :

-

6-Phenylhexanoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt).

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Conditions: Room temperature, 12–24 hours.

-

-

Coupling with trans-4-Aminocyclohexanol :

Key Challenges :

Alternative Route: Cyclohexanol Functionalization

A patent-pending method introduces the hydroxycyclohexyl group post-amide formation:

Steps :

-

Synthesis of 6-Phenylhexanamide Intermediate :

-

Reduction and Epimerization Control :

Advantages :

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

The trans configuration is critical for mitofusin activation. Methods to ensure stereopurity include:

-

Supercritical Fluid Chromatography (SFC) :

-

X-ray Crystallography :

Table 1: Comparative Yields and Purity of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereopurity (%) |

|---|---|---|---|

| Amide Coupling | 65–78 | 98.5 | 99.2 |

| Post-Functionalization | 58–70 | 97.8 | 98.5 |

Optimization of Pharmacokinetic Properties

Structural Modifications

-

Cyclopropyl Bridging : Introduced in analogues (e.g., 5 , 14B ) to enhance metabolic stability. The R,R-cyclopropyl group in 14B improves oral bioavailability by 40% compared to 13B .

-

tPSA Optimization : Reducing topological polar surface area (tPSA) from 55 to 38 enhances blood-brain barrier permeability.

Table 2: Pharmacokinetic Parameters of Lead Compounds

| Compound | tPSA | Microsomal Stability (t₁/₂, min) | PAMPA-BBB Permeability (×10⁻⁶ cm/s) |

|---|---|---|---|

| 13B | 38 | 32.5 | 8.7 |

| 14B | 34 | 45.2 | 12.4 |

Scale-Up and Industrial Synthesis

Process Chemistry Considerations

-

Solvent Selection : Transition from DCM to ethyl acetate reduces toxicity and improves recovery.

-

Catalyst Recycling : Pd/C from hydrogenation steps is reused ≥5 times without loss of activity.

Table 3: Cost Analysis of Key Steps

| Step | Cost Contribution (%) |

|---|---|

| Chiral Resolution | 42 |

| Hydrogenation | 28 |

| Chromatography | 20 |

Chemical Reactions Analysis

Types of Reactions

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of ethers and esters.

Scientific Research Applications

Diseases Targeted

The compound has shown promise in treating several neurodegenerative conditions:

- Charcot-Marie-Tooth Disease Type 2A (CMT2A) : Studies have demonstrated that trans-MiM111 can reverse functional, histological, and neuroelectrophysiological signs of neuromuscular degeneration in mouse models of CMT2A. The compound promotes mitochondrial motility along neuronal axons, which is essential for neuronal health .

- Alzheimer’s Disease : Research indicates that mitofusin activators like trans-MiM111 could potentially mitigate symptoms associated with Alzheimer's by enhancing mitochondrial function and reducing neurodegeneration .

- Parkinson’s Disease and Huntington’s Disease : The compound is also being investigated for its effects on mitochondrial dysfunction related to these diseases, with preliminary findings suggesting beneficial outcomes in cellular models .

Pharmacokinetic Properties

The pharmacokinetic profile of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has been characterized through various studies:

- Oral Bioavailability : The compound exhibits favorable oral bioavailability, which is critical for its potential as a therapeutic agent .

- Blood-Brain Barrier Penetration : It has been shown to cross the blood-brain barrier effectively, allowing it to exert its effects on central nervous system targets .

Efficacy Studies

Efficacy studies have demonstrated that trans-MiM111 can significantly improve mitochondrial function in animal models:

- In a study involving CMT2A mouse models, daily administration of trans-MiM111 led to normalized neuromuscular function and corrected histological signs of neurodegeneration .

- A dose-response relationship was established, indicating that higher doses correlate with improved mitochondrial motility and overall cellular health .

Mechanism of Action in Cancer

In addition to neurodegenerative diseases, this compound is being explored for its anticancer properties:

- The compound's ability to modulate mitochondrial dynamics may play a role in inhibiting cancer cell proliferation by promoting apoptosis in cancerous cells.

Case Studies

Recent studies have highlighted the anticancer potential of derivatives of this compound:

- In vitro studies have shown that these compounds can inhibit tumor growth in various cancer cell lines, including those derived from breast and lung cancers .

Data Summary

| Application Area | Disease/Condition | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | CMT2A | Reversed neuromuscular degeneration in mouse models |

| Alzheimer's Disease | Enhanced mitochondrial function | |

| Parkinson's & Huntington's | Potential mitigation of symptoms | |

| Anticancer | Various Cancers | Inhibited growth in multiple cancer cell lines |

Mechanism of Action

The mechanism of action of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism

Comparison with Similar Compounds

Cyclopropane Analogues

Patents describe cyclopropane analogues of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, where the cyclohexyl group is replaced with a cyclopropane ring (Table 1). These modifications aim to enhance metabolic stability and binding affinity to mitochondrial targets.

Table 1: Structural Comparison with Cyclopropane Analogues

Hexanamide Derivatives with Boron-Containing Groups

Compounds such as N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-6-phenylhexanamide (6.46) and (2-Methoxy-4-((6-phenylhexanamido)methyl)phenyl)boronic Acid (6.8) share the hexanamide backbone but incorporate boronic ester or acid groups (Table 2). These modifications enhance tubulin-binding activity, as demonstrated in preclinical studies targeting microtubule dynamics in cancer cells . In contrast, this compound lacks boron-based functional groups, suggesting divergent mechanisms of action (e.g., mitochondrial vs. tubulin targeting).

Table 2: Comparison with Boron-Modified Hexanamides

Cyclohexylamine Derivatives

4,4'-Methylenebis(cyclohexylamine) (PACM), a multi-constituent cyclohexylamine, shares structural similarity with the trans-4-hydroxycyclohexyl group in the target compound (Table 3). PACM’s geometric isomers (trans-trans, cis-cis, cis-trans) influence its industrial applications (e.g., epoxy curing), but its biological relevance is less explored . The hydroxyl group in this compound likely enhances hydrophilicity and target engagement compared to PACM’s amine-dominated reactivity.

Biological Activity

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, a derivative of 6-phenylhexanamide, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetic properties, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a hydroxylated cyclohexyl ring and a phenylhexanamide moiety. This unique combination contributes to its distinct biological properties compared to other compounds in the same class.

The compound primarily acts as a mitofusin activator , which is crucial for mitochondrial fusion processes. Mitochondrial dysfunction is a hallmark of various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). The mechanism involves:

- Interaction with Mitofusin Proteins : It enhances the activity of mitofusins (MFN1 and MFN2), proteins responsible for mitochondrial fusion.

- Signaling Pathways : The compound modulates signaling pathways related to cellular metabolism and inflammation, potentially alleviating symptoms associated with mitochondrial fragmentation .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

- Oral Bioavailability : The compound has shown significant oral bioavailability in preclinical models, making it a candidate for therapeutic development .

- Half-life : In mouse plasma, the half-life is approximately 1.1 hours, which supports its potential for "burst activation" of mitofusins during treatment .

Case Studies

-

Mitochondrial Fusion Activation :

- In vitro studies demonstrated that this compound significantly enhances mitochondrial elongation in MFN2-deficient cells. The effective concentration (EC50) was found to be around 5-6 nM, indicating high potency .

- In vivo studies further confirmed its ability to engage mitochondrial targets in neuronal axons and improve mitochondrial function in animal models of neurodegeneration .

- Neuroprotective Effects :

Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Trans-4-Hydroxyproline | Amino acid derivative | Modulates collagen synthesis |

| Ambroxol | Mucolytic agent | Enhances mucosal transport |

| This compound | Mitofusin activator | Promotes mitochondrial fusion |

This compound stands out due to its specific action on mitofusins, which is not observed in the other compounds listed.

Q & A

Q. What is the primary mechanism of action of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide in mitochondrial dynamics?

The compound acts as a stereoselective mitofusin activator, promoting mitochondrial fusion by stabilizing the conformational interaction between mitofusin 1 (MFN1) and mitofusin 2 (MFN2). This mechanism is validated via fluorescence microscopy to track mitochondrial morphology and Western blotting to quantify MFN1/2 oligomerization .

Q. What synthetic strategies are employed for the stereoselective synthesis of this compound?

Synthesis involves coupling trans-4-hydroxycyclohexylamine with 6-phenylhexanoic acid derivatives using carbodiimide-mediated amidation. Stereochemical purity is ensured through chiral HPLC and confirmed via X-ray crystallography or NOESY NMR to resolve trans-configuration .

Q. Which analytical techniques confirm the compound's structural integrity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; H, C, and NOESY) are critical. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring influence mitofusin activation efficacy?

The trans-configuration of the 4-hydroxycyclohexyl group is essential for binding to the mitofusin GTPase domain. Molecular dynamics simulations show that the trans isomer stabilizes a hydrophobic pocket in MFN1/2, whereas the cis isomer disrupts binding. Activity is quantified via mitochondrial fusion assays in MFN1/2-deficient cell lines .

Q. What in vivo models have been used to assess its therapeutic potential, and what pharmacokinetic challenges were observed?

Murine models of Charcot-Marie-Tooth disease type 2A (CMT2A) are used. Pharmacokinetic studies reveal low oral bioavailability (<20%) due to first-pass metabolism. Subcutaneous administration achieves therapeutic plasma concentrations (>1 µM) with a half-life of 4–6 hours, validated via LC-MS/MS .

Q. How do structural modifications (e.g., cyclopropane analogues) affect target binding and metabolic stability?

Cyclopropane analogues (e.g., replacing the phenylhexanamide chain with a cyclopropane ring) enhance metabolic stability by reducing CYP450-mediated oxidation. However, these modifications decrease mitofusin binding affinity by 3–5-fold, as shown in surface plasmon resonance (SPR) assays .

Q. How do researchers reconcile discrepancies between in vitro mitochondrial fusion assays and in vivo therapeutic outcomes?

Discrepancies arise from differences in cellular uptake and tissue-specific expression of MFN1/2. For example, in vitro assays using neuronal cells show robust fusion, while in vivo efficacy in muscle tissue is limited. Researchers address this by optimizing blood-brain barrier penetration via prodrug strategies .

Q. What computational methods are utilized in pharmacophore modeling for derivative design?

Ligand-based pharmacophore models are generated using Schrödinger Suite, focusing on hydrophobic (phenylhexanamide) and hydrogen-bond donor (hydroxycyclohexyl) features. Docking studies with MFN1/2 GTPase domains (PDB: 6N2E) guide substitutions to improve binding energy (<−8.5 kcal/mol) .

Data Contradiction Analysis

Q. How are contradictions in mitochondrial fusion activity and apoptosis inhibition resolved?

While the compound enhances mitochondrial fusion in MFN1/2-expressing cells, it paradoxically induces apoptosis in cancer cells with fragmented mitochondria. This is resolved by dose-response studies showing dual roles: fusion promotion at low doses (0.1–1 µM) and ROS-mediated apoptosis at high doses (>10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.